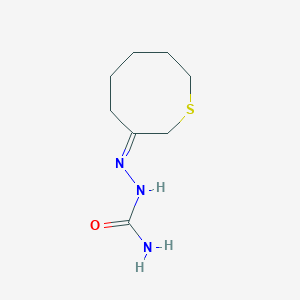![molecular formula C4H2N4S5 B296078 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a compound with potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is not well understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets and disrupting their normal functions. For example, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as some viruses. This compound has also been shown to have anti-inflammatory and antioxidant activities. In addition, it has been found to have potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol. One potential direction is to further investigate its potential anticancer properties. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. In addition, this compound could be further studied for its anti-inflammatory and antioxidant activities. Finally, future research could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can be achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps.
Applications De Recherche Scientifique
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to have potential anticancer properties. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Propriétés
Formule moléculaire |
C4H2N4S5 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H2N4S5/c9-1-5-7-3(11-1)13-4-8-6-2(10)12-4/h(H,5,9)(H,6,10) |
Clé InChI |
HOJIICWYDFQRKH-UHFFFAOYSA-N |
SMILES |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
SMILES canonique |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

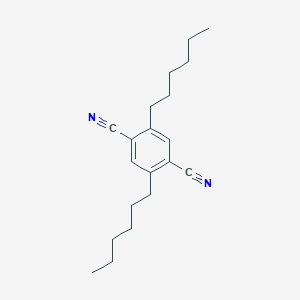
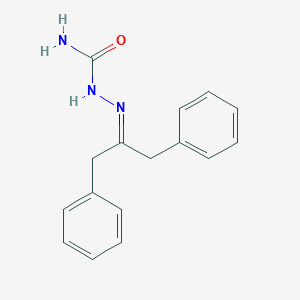
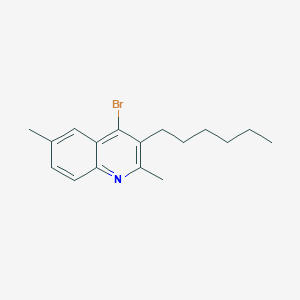
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
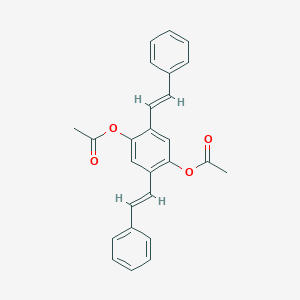
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
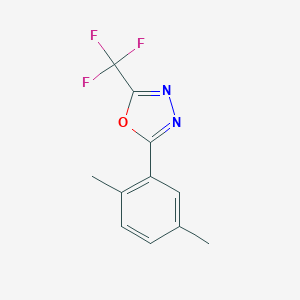
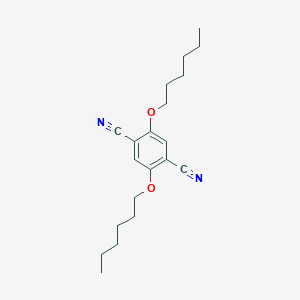
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
